molecular formula C12H10F3N3O2S2 B2662244 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206986-89-1

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2662244
CAS No.: 1206986-89-1
M. Wt: 349.35
InChI Key: HDNSUENXLGGNLX-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the thiazole and thiophene rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoroethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability .

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S2/c13-12(14,15)6-16-9(19)3-8-5-22-11(17-8)18-10(20)7-1-2-21-4-7/h1-2,4-5H,3,6H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNSUENXLGGNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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